molecular formula C10H7N3O B7809493 10H-pyrimido[1,2-a]benzimidazol-2-one

10H-pyrimido[1,2-a]benzimidazol-2-one

Cat. No.: B7809493
M. Wt: 185.18 g/mol
InChI Key: IZRYCLMZDYFCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-pyrimido[1,2-a]benzimidazol-2-one is a tricyclic nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This structure is part of the benzimidazole-annulated heterocycles, a class known for its structural similarity to purines and other natural nucleotides, which allows for crucial interactions with biological macromolecules such as proteins and enzymes . Compounds based on the pyrimido[1,2-a]benzimidazole core have demonstrated a wide spectrum of intriguing biological activities in scientific investigations, making this scaffold a valuable template for developing novel pharmacologically active agents . Research into analogous pyrimido[1,2-a]benzimidazole derivatives has revealed specific and potent mechanisms of action. For instance, certain 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-one derivatives have been identified as effective in vitro inhibitors of human platelet aggregation induced by various agonists like ADP and collagen . Molecular modelling studies suggest that their antiplatelet effect is likely mediated through the inhibition of the platelet PDE3 enzyme, leading to an increase in intracellular cAMP concentration . Furthermore, other derivatives have shown significant intraocular pressure (IOP) lowering activity in normotensive rat models, indicating potential for ophthalmic research applications . The compound is offered for Research Use Only. It is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing adequate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

10H-pyrimido[1,2-a]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRYCLMZDYFCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC(=O)C=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC3=NC(=O)C=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Conditions

The reaction of cyanoepoxides or epoxide cyanoesters with 2-aminobenzimidazole in acetonitrile under reflux (20–24 hours) yields pyrimido[1,2-a]benzimidazol-2,3-diones as primary products. Key steps include:

  • Nucleophilic attack : The imino nitrogen of 2-aminobenzimidazole attacks the β-carbon of the epoxide, initiating ring opening.

  • Cyanide elimination : Instability of the intermediate cyanohydrin leads to HCN elimination, forming an acyl cyanide.

  • Cyclization : Intramolecular cyclization generates the fused pyrimidine-benzimidazole core.

Table 1: Synthesis of Pyrimido[1,2-a]benzimidazol-2-ones from Epoxides

Starting EpoxideProduct SubstituentYield (%)Melting Point (°C)
1a (R = Ph)4a (R = Ph)80185–187
1b (R = 4-Cl-C₆H₄)4b (R = 4-Cl-C₆H₄)75190–192
1c (R = 4-Me-C₆H₄)4c (R = 4-Me-C₆H₄)78182–184
1d (R = 4-OMe-C₆H₄)4d (R = 4-OMe-C₆H₄)82178–180

This method is advantageous for introducing aryl substituents at position 4 of the pyrimidine ring but requires prolonged heating.

Halohydrin-Mediated Cyclization

Substrate Scope and Optimization

Halohydrins (e.g., chlorohydrins, bromohydrins) react with 2-aminobenzimidazole in acetonitrile under reflux to form pyrimido[1,2-a]benzimidazol-2-ones. The reaction proceeds via:

  • Halide displacement : The hydroxyl group of the halohydrin is replaced by the imino nitrogen.

  • Dehydrohalogenation : Elimination of HX (X = Cl, Br) forms an α,β-unsaturated intermediate.

  • Cyclization : Conjugated enone undergoes 6-endo-dig cyclization to afford the tricyclic product.

Table 2: Halohydrin-Derived Pyrimido[1,2-a]benzimidazol-2-ones

HalohydrinProduct SubstituentYield (%)Melting Point (°C)
3a (X = Cl, R = Ph)5a (R = Ph)85>260
3b (X = Br, R = 4-Cl-C₆H₄)5b (R = 4-Cl-C₆H₄)81265–267

This route offers higher yields (>80%) compared to epoxide-based methods but is limited by halohydrin availability.

Oxidative Cyclization of N-Substituted-2-Aminopyrimidines

Iodobenzene Trifluoroacetate-Mediated Synthesis

A Chinese patent (CN103172637B) discloses a high-yield method using iodobenzene trifluoroacetate (PIFA) as an oxidant:

  • Substrate preparation : N-(4-substituted phenyl)-2-aminopyrimidines are synthesized from 4-substituted anilines and 2-aminopyrimidine.

  • Cyclization : Treatment with PIFA in acetonitrile at room temperature induces intramolecular C–N bond formation.

Table 3: PIFA-Mediated Synthesis of 10H-Pyrimido[1,2-a]benzimidazol-2-ones

Starting Material (R)Product (R)Yield (%)Melting Point (°C)
CO₂EtCO₂Et97260–262
MeMe82205–206
BrBr81270–272

Key advantages include:

  • Mild conditions : Reactions complete within hours at room temperature.

  • Broad substrate tolerance : Electron-donating (Me, OMe) and withdrawing (Br, CO₂Et) groups are compatible.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for 10H-Pyrimido[1,2-a]benzimidazol-2-one Synthesis

ParameterEpoxide RouteHalohydrin RoutePIFA Route
Reaction Time20–24 h24 h2–4 h
Typical Yield (%)75–8280–8581–97
TemperatureRefluxRefluxRT
ScalabilityModerateModerateHigh
Byproduct FormationHCNHX (X = Cl, Br)None

The PIFA-mediated method is superior for industrial applications due to shorter reaction times, higher yields, and safer byproducts.

Mechanistic Insights and Side Reactions

Competing Pathways in Epoxide Cyclization

In epoxide-based syntheses, competing reactions may lead to imidazo[1,2-a]benzimidazol-2-ones if the epoxide’s β-carbon is more electrophilic than the α-carbon. Steric hindrance from bulky aryl groups favors pyrimido over imidazo products.

Oxidative vs. Non-Oxidative Conditions

The PIFA route avoids cyanide or halide elimination by using a hypervalent iodine reagent to directly oxidize the N–H bond, enabling a cleaner reaction profile.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvent choice : Acetonitrile is preferred for its high dielectric constant and ability to stabilize polar intermediates.

  • Catalyst recycling : Heterogeneous catalysts (e.g., Ni-doped zeolites) are under investigation to reduce costs in halohydrin routes .

Chemical Reactions Analysis

Types of Reactions: Compound “10H-pyrimido[1,2-a]benzimidazol-2-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformation.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Compound “10H-pyrimido[1,2-a]benzimidazol-2-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of compound “10H-pyrimido[1,2-a]benzimidazol-2-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 10H-pyrimido[1,2-a]benzimidazol-2-one but differ in ring size, substituents, or hydrogen atom positions:

Compound Class Key Structural Differences Biological Activity
9H-Imidazo[1,2-a]benzimidazoles Contains an imidazole ring fused to benzimidazole (no pyrimidone moiety). Moderate-to-strong IOP-lowering activity in rats; 20 derivatives tested .
1H-Pyrimido[1,2-a]benzimidazoles Pyrimidine fused to benzimidazole with a single hydrogen at position 1. Limited data; two derivatives tested showed variable IOP effects .
Benzimidazol-2-one derivatives Lacks pyrimidine fusion; features a cyclic urea group. Broad activities: p38 MAP kinase inhibition, CCR3 receptor antagonism, antimicrobial effects .
Imidazo[1,2-a]pyrimidines Pyrimidine fused to imidazole (no benzimidazole core). Synthesized for antimicrobial/anticancer applications; distinct SAR from benzimidazoles .

Pharmacological Activity Comparison

Intraocular Pressure (IOP) Modulation
  • This compound : Exhibits dose-dependent IOP reduction (15–22% at 0.4% concentration), attributed to ROCK inhibition and enhanced aqueous humor outflow .
  • 9H-Imidazo[1,2-a]benzimidazoles : Higher efficacy in some derivatives (e.g., 25% IOP reduction at 0.4%), but pharmacophore models indicate structural sensitivity; substituents at C5/C7 critical for activity .
Enzyme and Receptor Targets
  • Benzimidazol-2-ones :
    • C5-Substituted Derivatives : Methyl groups at C5 abolish anti-inflammatory and CDK-inhibitory activity .
    • C2-Trifluoroethane Derivatives : Enhance CCR3 receptor inhibition (Ki = 19 nM vs. 100 nM for unsubstituted analogues) .
  • This compound : Shows specificity for ROCK inhibition over other kinases, likely due to pyrimidone ring interactions with catalytic domains .

Key Research Findings

  • IOP Efficacy : 10H-pyrimido derivatives outperform 1H-pyrimido analogues due to enhanced hydrogen-bonding and steric compatibility with ROCK .
  • SAR Insights : Substituents at C2/C4 in benzimidazol-2-ones dramatically affect target selectivity (e.g., CCR3 vs. p38 MAP kinase) .
  • Synthetic Challenges : this compound requires precise cyclization conditions to avoid ring-opening side reactions .

Q & A

Q. What are the standard synthetic protocols for 10H-pyrimido[1,2-a]benzimidazol-2-one derivatives?

The core scaffold is typically synthesized via cyclocarbonylation of 2-aminobenzimidazole derivatives with diethyl ethoxymethylenemalonate under reflux conditions. For example, 3-ethoxycarbonylpyrimido[1,2-a]benzimidazol-4(10H)-one is prepared by reacting 2-aminobenzimidazole with diethyl ethoxymethylenemalonate in ethanol, followed by acid-catalyzed cyclization . Modifications at the 3- and 10-positions are achieved by introducing protonable side chains (e.g., alkylamines) through nucleophilic substitution or coupling reactions .

Q. How can researchers assess DNA interactions of pyrimidobenzimidazole derivatives?

DNA binding is evaluated using UV-Vis titration and fluorescence spectroscopy. Intrinsic binding constants (Kb) are calculated via the Benesi-Hildebrand equation by monitoring hypochromicity or spectral shifts in the presence of calf thymus DNA. Competitive binding studies with ethidium bromide (EB) further quantify displacement efficacy, with Stern-Volmer quenching constants (KSV) indicating intercalative or groove-binding modes .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the flow synthesis of benzimidazol-2-one scaffolds?

DoE methodologies (e.g., response surface modeling) are critical for translating batch reactions to continuous flow systems. Key variables include temperature, residence time, and reagent stoichiometry. For instance, cyclocarbonylation of o-phenylenediamine with 1,1′-carbonyldiimidazole (CDI) under flow conditions achieved 85% yield and >98% purity by optimizing parameters such as flow rate (0.5 mL/min) and reactor volume (10 mL) . Multigram-scale synthesis (e.g., N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one) demonstrated scalability with a productivity of 12 g/h .

Q. How do catalytic conditions influence synthetic yields in multicomponent reactions?

Contradictions in catalytic efficiency arise from solvent polarity, temperature, and catalyst loading. For example, ionic liquids like [BMIM][BF4] enhance yields (75% vs. 50% in ethanol) by stabilizing intermediates in the reaction of aryl aldehydes, 1,3-dicarbonyl compounds, and 2-aminobenzimidazoles . In contrast, Baylis-Hillman acetates require base catalysts (e.g., DBU) for cyclization, with yields dropping below 40% in non-polar solvents due to poor nucleophilic activation .

Q. What strategies resolve discrepancies in antiproliferative activity data across derivatives?

Discrepancies often stem from side-chain hydrophobicity and DNA binding affinity. For example, derivatives with 3-(dimethylamino)propyl groups exhibit higher Kb values (1.2 × 10<sup>5</sup> M<sup>−1</sup>) and lower IC50 against cancer cells (e.g., 8.5 μM for Trypanosoma cruzi) compared to unsubstituted analogs. Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can validate binding modes to DNA minor grooves .

Q. How are novel pyrimidobenzimidazole derivatives designed for antikinetoplastid activity?

Hybrid scaffolds (e.g., imidazo[1,2-a]pyridine-chalcone conjugates) are synthesized via Sonogashira coupling or Michael addition, followed by bioactivity screening. For instance, (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide showed IC50 = 1.35 μM against Trypanosoma brucei brucei via tubulin inhibition. HRMS and <sup>13</sup>C NMR confirm regioselectivity in chalcone attachment .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates and final products?

  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Structural confirmation : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) for proton environments and HRMS for molecular ion peaks (e.g., [M+H]<sup>+</sup> calculated for C15H12N4O: 265.1085, found: 265.1082) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate) confirms planar tricyclic geometry and hydrogen-bonding networks .

Q. How can researchers mitigate side reactions during cyclocarbonylation?

  • Temperature control : Maintain <80°C to avoid decarboxylation of ethoxymethylenemalonate intermediates .
  • Catalyst selection : Use CDI instead of phosgene derivatives to minimize carbamate byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require post-synthesis dialysis to remove traces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.